molecular formula C17H18N2O4 B5330908 N-{4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide

N-{4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide

Cat. No.: B5330908
M. Wt: 314.34 g/mol
InChI Key: MINLCHOTSHORBZ-UHFFFAOYSA-N
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Description

N-{4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications.

Properties

IUPAC Name

N-[4-methyl-2-(oxolane-2-carbonylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-6-7-12(18-16(20)14-4-2-8-22-14)13(10-11)19-17(21)15-5-3-9-23-15/h2,4,6-8,10,15H,3,5,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINLCHOTSHORBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan and tetrahydrofuran derivatives. The key steps include:

    Formation of the furan ring: This can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Introduction of the tetrahydrofuran moiety: This step often involves the use of tetrahydrofuran-2-carboxylic acid or its derivatives, which are reacted with appropriate amines under specific conditions to form the desired amide linkage.

    Coupling reactions: The final step involves coupling the furan and tetrahydrofuran derivatives using reagents like carbodiimides or other coupling agents to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the furan moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives.

Scientific Research Applications

N-{4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cancer cell receptors, inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide derivatives: These compounds share the furan ring and amide linkage but differ in the substituents on the aromatic ring.

    Tetrahydrofuran derivatives: Compounds with the tetrahydrofuran moiety but different functional groups attached.

Uniqueness

N-{4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide is unique due to the combination of the furan and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a bioactive compound with diverse applications in medicinal chemistry and other fields .

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